N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of indole, pyrazole, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrazole Formation: The pyrazole ring can be constructed through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Sulfonamide Introduction: The sulfonamide group is usually introduced by reacting the amine with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The indole and pyrazole rings can undergo electrophilic substitution reactions due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to primary or secondary amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used to study the interaction of sulfonamide derivatives with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to understand the mechanisms of action of sulfonamide-based drugs.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate for the active site .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
- N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1H-pyrazole-4-sulfonamide
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both indole and pyrazole rings enhances its potential for diverse biological activities, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-18-6-5-11-7-12(3-4-14(11)18)15(20)9-17-23(21,22)13-8-16-19(2)10-13/h3-8,10,15,17,20H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVWDMWZIOWUOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CN(N=C3)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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